molecular formula C9H6O4 B3138932 Phthalide-6-carboxylic acid CAS No. 4743-61-7

Phthalide-6-carboxylic acid

Cat. No.: B3138932
CAS No.: 4743-61-7
M. Wt: 178.14 g/mol
InChI Key: VUBKPUVOSWVXMI-UHFFFAOYSA-N
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Description

Phthalide-6-carboxylic acid is a derivative of phthalide, a class of organic compounds characterized by a benzene ring fused to a γ-lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalide-6-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of 2-formylbenzoic acid with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the oxidation of 6-hydroxyphthalide using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Phthalide-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phthalide-6-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Phthalide-6-carboxylic acid can be compared with other similar compounds such as:

This compound is unique due to its combination of a benzene ring, a γ-lactone, and a carboxylic acid group, which imparts distinct chemical reactivity and biological properties.

Properties

IUPAC Name

3-oxo-1H-2-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBKPUVOSWVXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235526
Record name 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4743-61-7
Record name 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4743-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By this method (schematically shown above) a 2-, 3- or 4- substituted phenylacetic acid (I) is reacted with benzene 1,2,4-tri-carboxylic anhydride (II) in about equimolar amounts at a temperature of about 200° to 280° C. in the presence of a suitable catalyst such as potassium acetate, sodium acetate or the sodium or potassium salt of the phenylacetic acid used. This results in a mixture of 3-(2-, 3- or 4-substituted benzylidene) phthalide-6-carboxylic acid (IIIa) and -5-carboxylic acid (IIIb).
[Compound]
Name
3- or 4- substituted phenylacetic acid
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benzene 1,2,4-tri-carboxylic anhydride
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potassium acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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